N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate

Catalog No.
S1911225
CAS No.
369405-27-6
M.F
C13H29BF4N2
M. Wt
300.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N',N'-tetraisopropylformamidinium tetrafluorob...

CAS Number

369405-27-6

Product Name

N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate

IUPAC Name

[di(propan-2-yl)amino]methylidene-di(propan-2-yl)azanium;tetrafluoroborate

Molecular Formula

C13H29BF4N2

Molecular Weight

300.19 g/mol

InChI

InChI=1S/C13H29N2.BF4/c1-10(2)14(11(3)4)9-15(12(5)6)13(7)8;2-1(3,4)5/h9-13H,1-8H3;/q+1;-1

InChI Key

PEKVUVXZBLFOHV-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CC(C)N(C=[N+](C(C)C)C(C)C)C(C)C

Canonical SMILES

[B-](F)(F)(F)F.CC(C)N(C=[N+](C(C)C)C(C)C)C(C)C

N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate (CAS 369405-27-6) is a high-stability precursor utilized for the generation of bis(diisopropylamino)carbene, widely known as Alder's carbene. As an acyclic diaminocarbene (ADAC), Alder's carbene exhibits extreme σ-donor capabilities that exceed those of traditional cyclic N-heterocyclic carbenes (NHCs). For industrial and laboratory procurement, selecting the tetrafluoroborate salt of this specific tetraisopropyl-substituted formamidinium provides a critical balance: it ensures a non-hygroscopic, easily processable solid while delivering the massive steric bulk required to prevent the free carbene from rapidly dimerizing upon deprotonation [1].

Generic substitution in acyclic carbene synthesis frequently leads to complete process failure. Substituting the tetraisopropyl groups with less hindered alkyls, such as in N,N,N',N'-tetramethylformamidinium, results in a free carbene that immediately dimerizes into an electron-rich olefin, rendering it useless as a discrete ligand [1]. Furthermore, attempting to use the chloride salt (N,N,N',N'-tetraisopropylformamidinium chloride) introduces severe handling issues; its highly hygroscopic nature traps trace water that hydrolyzes the strong bases (e.g., KHMDS, LDA) required for deprotonation, destroying the yield [2]. Finally, substituting Alder's carbene with standard NHCs like IPr fails in applications requiring ultra-high electron density, as cyclic NHCs fundamentally lack the open-framework flexibility and extreme σ-donation of ADACs[2].

Precursor Processability: Tetrafluoroborate vs. Chloride Salts

The choice of counterion is critical for the reproducible generation of highly sensitive free carbenes. N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate is a non-hygroscopic solid that remains stable during standard glovebox handling. In contrast, the corresponding chloride salt is highly hygroscopic. When the chloride salt absorbs trace moisture, it causes the catastrophic hydrolysis of the strong, moisture-sensitive bases (such as KHMDS or LDA) used during the deprotonation step, leading to inconsistent yields and reaction failure [1]. The tetrafluoroborate anion eliminates this handling bottleneck.

Evidence DimensionPrecursor hygroscopicity and deprotonation reliability
Target Compound DataNon-hygroscopic; enables reproducible base deprotonation without rigorous pre-drying
Comparator Or BaselineN,N,N',N'-tetraisopropylformamidinium chloride (highly hygroscopic; causes base hydrolysis)
Quantified DifferenceElimination of moisture-induced base quenching during carbene generation
ConditionsSolid-state storage followed by deprotonation with KHMDS/LDA in THF

Buyers scaling up acyclic carbene synthesis must procure the tetrafluoroborate salt to ensure reliable, high-yield deprotonation without the strict, costly drying protocols required for chloride salts.

Steric Prevention of Carbene Dimerization

Acyclic diaminocarbenes are highly susceptible to dimerization (the Wanzlick equilibrium) if the nitrogen substituents do not provide sufficient steric shielding. Deprotonation of N,N,N',N'-tetramethylformamidinium salts yields a transient carbene that rapidly dimerizes into an electron-rich olefin, preventing its use as a free ligand. The four bulky isopropyl groups in N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate provide massive kinetic stabilization, completely suppressing this dimerization and allowing the isolation of a shelf-stable free carbene[1].

Evidence DimensionCarbene dimerization resistance
Target Compound DataComplete suppression of dimerization (yields isolable, stable free carbene)
Comparator Or BaselineN,N,N',N'-tetramethylformamidinium salts (rapid dimerization to electron-rich olefin)
Quantified DifferenceShift from a transient, un-isolable intermediate to a stable, discrete monomeric ligand
ConditionsDeprotonation in THF at ambient or low temperatures

For applications requiring a discrete free acyclic carbene, procurement of the tetraisopropyl derivative is strictly necessary to prevent catastrophic ligand dimerization.

Extreme σ-Donor Strength vs. Standard NHCs

The bis(diisopropylamino)carbene generated from this precursor exhibits a σ-donor capacity that significantly outperforms standard cyclic NHCs. When evaluated using the Huynh Electronic Parameter (HEP) via trans-[PdBr2(iPr2-bimy)(L)] reporter complexes, Alder's carbene produces a 13C NMR shift of 185.1 ppm. This is substantially higher than the HEP of the industry-standard bulky NHC, IPr, which measures at 177.5 ppm[1]. This extreme electron-donating ability is critical for stabilizing highly electron-deficient metal centers and accelerating challenging oxidative additions.

Evidence Dimensionσ-donor strength (Huynh Electronic Parameter, HEP)
Target Compound Data185.1 ppm (Alder's carbene)
Comparator Or BaselineIPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (177.5 ppm)
Quantified Difference+7.6 ppm downfield shift, indicating a substantially stronger electron donation
Conditions13C NMR analysis of trans-[PdBr2(iPr2-bimy)(L)] complexes

Catalyst developers should procure this acyclic precursor when standard NHCs fail to provide the extreme electron density required for difficult cross-coupling reactions.

Open-Framework Coordination Geometry

Cyclic NHCs are constrained by their ring structure, forcing a relatively narrow N-C-N angle that limits steric flexibility. Because Alder's carbene is acyclic, it possesses an 'open framework' with a much wider N-C(carbene)-N bond angle of 121.0°, compared to approximately 102-104° for typical five-membered NHCs [1]. This wider angle and lack of geometric tethering allow the bulky isopropyl groups to dynamically adapt to the coordination sphere of the metal, providing distinct steric shielding that alters catalyst regioselectivity and stability.

Evidence DimensionN-C(carbene)-N bond angle
Target Compound Data121.0° (bis(diisopropylamino)carbene)
Comparator Or BaselineStandard 5-membered cyclic NHCs (~102-104°)
Quantified Difference~17-19° expansion in the carbenic bond angle
ConditionsSingle-crystal X-ray diffraction of the free carbenes

Procurement for advanced organometallic ligand design should prioritize this acyclic precursor when the rigid steric walls of cyclic NHCs restrict substrate access.

Synthesis of Highly Electron-Rich Pd and Rh Catalysts

Procured for generating Alder's carbene to support transition metals in cross-coupling reactions where extreme σ-donation is required to accelerate the oxidative addition of unreactive aryl chlorides [1].

Preparation of Mixed-Carbene Luminescent Complexes

Utilized as a precursor for acyclic diaminocarbene (ADC) ancillary ligands in heteroleptic iridium complexes, where the strong donor capacity destabilizes deactivating metal-centered excited states to improve OLED efficiency [1].

Main-Group Element Trapping and Dual-Ambiphilic Studies

Selected for fundamental inorganic research to trap sensitive main-group species (e.g., selenium, phosphorus) or to study carbon-based dual ambiphiles, leveraging the carbene's open-framework sterics and high nucleophilicity [2].

Dates

Last modified: 08-16-2023

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